

N-Allylmethylamine Derivatives: A Comparative Analysis of Antifungal Activity

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Compound of Interest		
Compound Name:	N-Allylmethylamine	
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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro antifungal efficacy of **N-Allylmethylamine** derivatives against established standard agents, supported by experimental data and detailed methodologies.

This guide provides a comprehensive analysis of the biological activity of **N-AllyImethylamine** derivatives, focusing on their potential as antifungal agents. Through a comparative approach, we evaluate their performance against well-established antifungal standards, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of N-aryl-N-benzylamine derivatives, a class of compounds structurally related to **N-Allylmethylamine**, was evaluated against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined and compared with standard antifungal agents, including Terbinafine, Itraconazole, and Amphotericin B.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of N-Aryl-N-Benzylamine Derivatives and Standard Antifungals against Dermatophytes.



Compound	Microsporum gypseum	Trichophyton rubrum	Trichophyton mentagrophytes
N-Aryl-N-Benzylamine 1	>100	50	50
N-Aryl-N-Benzylamine 2	50	25	12.5
N-Aryl-N-Benzylamine	>100	>100	>100
Terbinafine	0.001 - 0.01[1][2]	0.001 - 0.01[1][2]	0.001 - 0.01[1][2]
Itraconazole	0.56 (GM)[3]	-	-
Amphotericin B	0.66 (GM)[3]	-	-

GM: Geometric Mean. Data for N-Aryl-N-Benzylamine derivatives adapted from a study on N-aryl-N-benzylamines and their homoallyl analogues.[4] It is important to note that these are N-H analogues, not N-CH3.

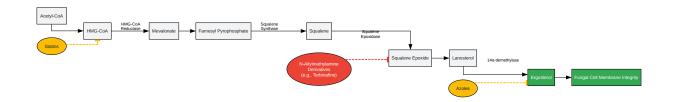
Table 2: In Vitro Activity of Terbinafine against Various Fungal Species.

Fungal Species	MIC Range (μg/mL)
Dermatophytes	0.001 - 0.01[1][2]
Aspergillus spp.	0.05 - 1.56[1][2]
Sporothrix schenckii	0.1 - 0.4[1][2]
Yeasts	0.1 - >100[1][2]
Malassezia furfur	0.2 - 0.8[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis



N-AllyImethylamine derivatives, like other allylamine antifungals, exert their effect by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This mechanism is distinct from that of azole antifungals, which target a later step in the same pathway.



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Caption: Ergosterol biosynthesis pathway and sites of antifungal drug action.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Broth Microdilution Antifungal Susceptibility Testing

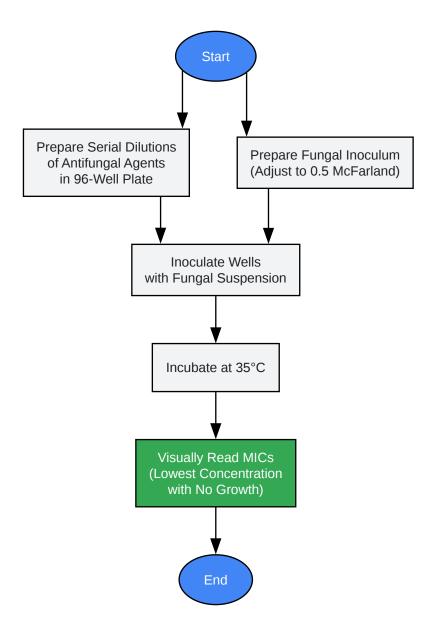
- 1. Preparation of Antifungal Agents:
- Stock solutions of the N-Allylmethylamine derivatives and standard antifungal agents are prepared in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions of each compound are prepared in RPMI 1640 medium (with Lglutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.



2. Inoculum Preparation:

- Fungal isolates are grown on potato dextrose agar slants at 35°C for 7 days.
- Conidia are harvested by flooding the agar surface with sterile saline containing 0.05%
 Tween 80.
- The resulting suspension is adjusted spectrophotometrically at 530 nm to a transmission of 80-82%, corresponding to a concentration of 1-5 x 10⁶ CFU/mL.
- The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum size.
- 3. Inoculation and Incubation:
- Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the fungal suspension.
- The final volume in each well is 200 μL.
- The plates are incubated at 35°C and read visually after 48-96 hours, depending on the growth rate of the fungal species.
- 4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the drug-free control well.





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Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

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